Technical Whitepaper: (1-Methylpyrrolidin-3-yl)methanamine (CAS 13005-11-3)
Technical Whitepaper: (1-Methylpyrrolidin-3-yl)methanamine (CAS 13005-11-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylpyrrolidin-3-yl)methanamine, with CAS number 13005-11-3, is a substituted pyrrolidine derivative. The pyrrolidine ring is a core scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element. This document provides a comprehensive technical overview of (1-Methylpyrrolidin-3-yl)methanamine, consolidating available data on its physicochemical properties, proposed synthesis and analytical methodologies, and potential areas of biological investigation.
Physicochemical Properties
A summary of the key physicochemical properties of (1-Methylpyrrolidin-3-yl)methanamine is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.[1]
Table 1: Physicochemical Properties of (1-Methylpyrrolidin-3-yl)methanamine
| Property | Value | Source |
| CAS Number | 13005-11-3 | PubChem[1] |
| Molecular Formula | C₆H₁₄N₂ | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| IUPAC Name | (1-methylpyrrolidin-3-yl)methanamine | PubChem[1] |
| Synonyms | 1-Methyl-3-(aminomethyl)pyrrolidine, 3-Aminomethyl-1-methylpyrrolidine | PubChem[1] |
| Boiling Point | 134.7 °C at 760 mmHg (Predicted) | Chemical Supplier Data |
| Density | 0.917 g/cm³ (Predicted) | Chemical Supplier Data |
| Flash Point | 36.3 °C (Predicted) | Chemical Supplier Data |
| XLogP3 | -0.3 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Purification
Proposed Experimental Protocol: Reduction of 1-Methylpyrrolidine-3-carbonitrile
This proposed protocol is based on established procedures for the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Materials and Reagents:
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1-Methylpyrrolidine-3-carbonitrile
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Distilled water
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Sodium hydroxide (NaOH) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Diethyl ether
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran under a nitrogen atmosphere.
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Addition of Starting Material: A solution of 1-methylpyrrolidine-3-carbonitrile in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
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Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.
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Work-up: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure (1-Methylpyrrolidin-3-yl)methanamine.
Logical Workflow for Synthesis:
Caption: Proposed workflow for the synthesis of (1-Methylpyrrolidin-3-yl)methanamine.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A specific HPLC method for (1-Methylpyrrolidin-3-yl)methanamine has not been published. However, a method development workflow can be proposed based on the analysis of structurally similar compounds. Due to the chiral nature of the molecule, chiral HPLC is necessary for enantiomeric separation.
Proposed HPLC Method Development Workflow:
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Column Screening: Screen various chiral stationary phases (CSPs), such as polysaccharide-based (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based columns.
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Mobile Phase Optimization:
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Normal Phase: Use mixtures of alkanes (e.g., hexane) and alcohols (e.g., ethanol, isopropanol) with a basic additive like diethylamine (DEA) to improve peak shape.
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Reversed-Phase: Employ aqueous buffers with organic modifiers like acetonitrile or methanol.
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Parameter Optimization: Optimize flow rate, column temperature, and injection volume to achieve baseline separation of the enantiomers.
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Detection: Utilize UV detection at a low wavelength (e.g., 210 nm) or a more universal detector like a mass spectrometer (LC-MS).
Workflow for Chiral HPLC Method Development:
Caption: Workflow for the development of a chiral HPLC method.
Spectroscopic Data
While experimental spectra for (1-Methylpyrrolidin-3-yl)methanamine are not widely published, predicted data and analysis of similar structures can provide an expected spectroscopic profile.
Table 2: Predicted and Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet), methylene protons on the pyrrolidine ring (multiplets), the methine proton at the 3-position (multiplet), and the aminomethyl protons (broad singlet, exchangeable with D₂O). |
| ¹³C NMR | Resonances for the N-methyl carbon, the three distinct methylene carbons of the pyrrolidine ring, the methine carbon at the 3-position, and the aminomethyl carbon. |
| Mass Spectrometry (MS) | Predicted [M+H]⁺ of 115.1233.[2] Common fragmentation pathways for aliphatic amines include α-cleavage, leading to the loss of radicals adjacent to the nitrogen atoms. |
Biological Activity and Potential Applications
Specific biological activity data for (1-Methylpyrrolidin-3-yl)methanamine is limited in the public domain. However, the pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS).
Derivatives of 3-aminomethylpyrrolidine have been explored for their potential as ligands for various receptors, including:
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Dopamine Receptors: The pyrrolidine moiety is present in ligands targeting dopamine D2 and D3 receptors, which are implicated in neurological and psychiatric disorders.
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Muscarinic Acetylcholine Receptors: Substituted pyrrolidines are also known to interact with muscarinic receptors, which are targets for cognitive disorders and other conditions.
Given its structural features, (1-Methylpyrrolidin-3-yl)methanamine could serve as a valuable building block or a starting point for the synthesis of novel compounds with potential activity at these or other CNS targets. Further pharmacological screening is required to elucidate its specific biological profile.
Signaling Pathway Exploration Logic:
Caption: Logical workflow for investigating the biological activity of the compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (1-Methylpyrrolidin-3-yl)methanamine is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[1]
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
Handling Precautions:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Ground and bond containers when transferring material.
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In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
(1-Methylpyrrolidin-3-yl)methanamine is a chiral building block with potential applications in medicinal chemistry, particularly for the development of novel CNS-active agents. While detailed experimental data for this specific compound is scarce in publicly available literature, this technical guide provides a consolidated overview of its known properties and outlines logical and established methodologies for its synthesis, analysis, and biological evaluation. Researchers and drug development professionals can use this information as a foundation for further investigation and incorporation of this scaffold into their research programs.
